molecular formula C19H24N4O3S B480818 1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE

1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE

Cat. No.: B480818
M. Wt: 388.5g/mol
InChI Key: LRZVMKBBAKEJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diethyl-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of morpholines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Bogdanov et al. (2019) synthesized and analyzed the crystal structures of compounds similar to the one . These compounds contained an indole derivative donor group and varied in their acceptor groups, with variations in the π-bridge length. This research contributes to understanding the structural properties of such compounds (Bogdanov, Tillotson, Bustos, & Timofeeva, 2019).

Reactions with Other Compounds

  • Šafár̆ et al. (2000) investigated the reaction of similar compounds with cyclic secondary amines. The study provides insights into the chemical behavior and potential applications of these compounds in various reactions (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Application in Synthesis of Other Chemicals

  • The work by Klose, Reese, and Song (1997) on the preparation of related sulfur-transfer agents from 2-cyanoethyl disulfide demonstrates the potential use of such compounds in synthesizing various chemicals (Klose, Reese, & Song, 1997).

Chemical Reactivity Studies

  • Benati et al. (1995) explored the reactions of similar compounds with tosyl azide, uncovering unexpected reactivity and contributing to the understanding of chemical properties and potential applications in synthesis (Benati, Calestani, Montevecchi, & Spagnolo, 1995).

Antitumor Activity

  • Horishny, Chaban, and Matiychuk (2020) developed a synthesis method for a related compound, 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, and its derivatives, which were screened for antitumor activity. This study indicates potential biomedical applications of these compounds (Horishny, Chaban, & Matiychuk, 2020).

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5g/mol

IUPAC Name

1,3-diethyl-6-hydroxy-5-[(4-morpholin-4-ylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C19H24N4O3S/c1-3-22-17(24)16(18(25)23(4-2)19(22)27)13-20-14-5-7-15(8-6-14)21-9-11-26-12-10-21/h5-8,13,24H,3-4,9-12H2,1-2H3

InChI Key

LRZVMKBBAKEJKT-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=O)N(C1=S)CC)C=NC2=CC=C(C=C2)N3CCOCC3)O

Canonical SMILES

CCN1C(=C(C(=O)N(C1=S)CC)C=NC2=CC=C(C=C2)N3CCOCC3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE
Reactant of Route 2
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE
Reactant of Route 3
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE
Reactant of Route 4
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE
Reactant of Route 5
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE
Reactant of Route 6
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE

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